molecular formula C7H5N3S B103258 3-(4-1,2,3-Thiadiazolyl)pyridine CAS No. 18212-27-6

3-(4-1,2,3-Thiadiazolyl)pyridine

Cat. No.: B103258
CAS No.: 18212-27-6
M. Wt: 163.2 g/mol
InChI Key: IVVHPXARMPURMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-1,2,3-Thiadiazolyl)pyridine typically involves the reaction of 4-chloropyridine with 1,2,3-thiadiazole in an appropriate solvent under inert atmosphere and heating conditions . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-1,2,3-Thiadiazolyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-1,2,3-Thiadiazolyl)pyridine is unique due to the combination of the pyridine and 1,2,3-thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4-pyridin-3-ylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVHPXARMPURMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512481
Record name 3-(1,2,3-Thiadiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-27-6
Record name 3-(1,2,3-Thiadiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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